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Chromium (II) Chloride Tetrahydrate

Cat. No.: B1146644
CAS No.: 13931-94-7
M. Wt: 194.96
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Description

Significance of Low-Valent Chromium Species in Contemporary Inorganic Research

Low-valent chromium complexes are pivotal in modern inorganic chemistry due to their high reactivity and utility in a range of catalytic processes. numberanalytics.com Their ability to participate in oxidative addition and reductive elimination reactions makes them invaluable in both industrial and synthetic applications. numberanalytics.com These complexes often exhibit unique geometries and a high degree of electron density, leading to a propensity for π-backbonding. numberanalytics.com The reactivity of the chromium(II) ion is highlighted by its reduction potential of -0.41 for the Cr³⁺/Cr²⁺ couple, indicating its capacity to reduce acids to hydrogen, although a catalyst is often required for this reaction to proceed. wikipedia.org

Historical Development and Evolution of Research on Hydrated Chromium (II) Chloride Systems

The exploration of chromium(II) compounds dates back to the early investigations of chromium's multiple oxidation states. The synthesis of chromium(II) chloride was initially achieved through the reduction of chromium(III) chloride using methods like high-temperature reaction with hydrogen or electrolytic reduction. A significant advancement was the preparation of its hydrated forms, with chromium(II) chloride tetrahydrate, CrCl₂(H₂O)₄, being one of the most stable and well-characterized.

The study of chromium(II) chloride tetrahydrate was instrumental in the development of coordination chemistry. In the late 19th and early 20th centuries, the nature of such "double salts" and their structures were a puzzle. Alfred Werner's groundbreaking coordination theory, which proposed the three-dimensional arrangement of ligands around a central metal atom, found strong support in the behavior of chromium(II) compounds. The tetrahydrate of chromium(II) chloride exemplified Werner's concept of an octahedral arrangement with a coordination number of six, comprising four water molecules and two chloride ions.

Early crystallographic studies in the 20th century revealed that chromium(II) chloride tetrahydrate has a monoclinic crystal system. These studies provided the foundational understanding of its approximately octahedral coordination geometry.

Fundamental Research Questions and Challenges Associated with Chromium (II) Chloride Tetrahydrate

A primary challenge in working with chromium(II) chloride tetrahydrate is its sensitivity to air. wikipedia.orgresearchgate.net The Cr(II) ion is readily oxidized to the more stable Cr(III) state, necessitating that its synthesis and handling be conducted in an oxygen-free environment. umb.edu The compound is hygroscopic and dissolves in water to form bright blue solutions that are air-sensitive. wikipedia.org While soluble in water, it has limited solubility in concentrated hydrochloric acid.

Another area of research interest is its thermal behavior. The bright blue crystals of chromium(II) chloride tetrahydrate undergo a structural transformation to a green isomer above 38°C. Further heating leads to dehydration, forming a trihydrate at 51°C.

Overview of Key Academic Research Domains for this compound

The primary research applications of chromium(II) chloride tetrahydrate fall into several key domains:

Organic Synthesis: It is widely used as a reducing agent. impurity.com It is a key reagent in important reactions like the Nozaki-Hiyama-Kishi reaction for carbon-carbon bond formation and the Takai olefination for converting aldehydes to vinyl iodides. wikipedia.org

Catalysis: The compound serves as a catalyst in various reactions, including chromium plating and the synthesis of other chromium complexes. wikipedia.org

Materials Science: It is used in the synthesis of intermetallic compounds and as a precursor for materials with specific thermoelectric, magnetic, and oxidation-resistance properties. sigmaaldrich.comsigmaaldrich.com

Properties

CAS No.

13931-94-7

Molecular Formula

CrCl₂·4H₂O

Molecular Weight

194.96

Synonyms

Chromium Chloride Tetrahydrate;  Chromium Dichloride Tetrahydrate;  Chromous Chloride Tetrahydrate

Origin of Product

United States

Methodologies for the Controlled Synthesis and Purification of Chromium Ii Chloride Tetrahydrate

Synthesis Strategies for Anhydrous Chromium (II) Chloride Precursors

The creation of the anhydrous precursor, chromium (II) chloride (CrCl₂), is a critical first step. This compound is a white to grey or green powder that is highly hygroscopic. wikipedia.org Several methods have been developed for its synthesis, each with distinct advantages and considerations.

High-Temperature Reduction Techniques of Chromium (III) Halides

A common and effective method for producing anhydrous chromium (II) chloride is the high-temperature reduction of chromium (III) chloride (CrCl₃). This process typically involves the use of hydrogen gas as the reducing agent at temperatures around 500 °C. wikipedia.org The reaction proceeds as follows:

2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl wikipedia.org

This technique is favored for its ability to yield a pure, anhydrous product. The co-reduction of chromium (III) chloride with other metal halides using hydrogen at elevated temperatures can also produce finely divided intermetallic compounds with applications in materials science. sigmaaldrich.com

Solution-Phase Reduction Methods Utilizing Various Reducing Agents

Alternatively, anhydrous chromium (II) chloride can be prepared through reduction in the solution phase. This approach offers the advantage of milder reaction conditions compared to high-temperature methods. A variety of reducing agents can be employed to reduce chromium (III) chloride.

One notable method involves the use of lithium aluminum hydride (LiAlH₄). wikipedia.orgthieme-connect.com The reaction is typically carried out in an appropriate solvent.

4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂ wikipedia.org

Zinc is another effective reducing agent for this transformation. wikipedia.orgwikipedia.org By treating chromium (III) chloride with zinc metal, chromium (II) chloride is produced along with zinc chloride. wikipedia.org

2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂ wikipedia.org

The in-situ preparation of chromium (II) chloride for use in organic synthesis often utilizes this approach, where chromium (III) chloride is reduced by zinc and hydrochloric acid. wikipedia.orgyoutube.com

Electrochemical Routes to Anhydrous Chromium (II) Chloride

Electrochemical methods provide a clean and controllable route to anhydrous chromium (II) chloride. Electrolysis of a chromium (III) chloride solution can effectively reduce the chromium ions to the +2 oxidation state. wikipedia.org The generally accepted mechanism for the electrodeposition of chromium involves a two-step process where Cr³⁺ is first reduced to Cr²⁺, followed by the reduction of Cr²⁺ to metallic chromium. researchgate.net By controlling the potential, the reduction can be stopped at the chromium (II) stage. Research has also explored the electrochemical behavior of Cr(II) ions in molten salt systems, such as NaCl-KCl, which can be utilized for the electrodeposition of chromium. electrochemsci.org

Controlled Hydration Protocols for Stoichiometric Tetrahydrate Formation

Once anhydrous chromium (II) chloride is obtained, the next crucial step is its controlled hydration to form the desired tetrahydrate, CrCl₂(H₂O)₄. This process must be carefully managed to ensure the correct stoichiometry and crystalline form.

Solvent-Controlled Crystallization and Recrystallization Techniques

Anhydrous chromium (II) chloride readily dissolves in water to form bright blue solutions of the tetrahydrate. wikipedia.org The formation of the tetrahydrate is a result of the coordination of four water molecules to the chromium (II) ion. The crystallization process is highly dependent on the solvent environment. The dissolution of chromium powder in concentrated hydrochloric acid, for instance, yields a blue hydrated chromium (II) chloride. wikipedia.org

Recrystallization from aqueous solutions is a common method to purify and obtain well-defined crystals of chromium (II) chloride tetrahydrate. The solubility of the compound is a key factor in this process.

Influence of Crystallization Conditions on Hydrate (B1144303) Stoichiometry

The stoichiometry of the resulting hydrate is sensitive to the crystallization conditions, including temperature and the presence of other ions. This compound exists as bright blue, hygroscopic crystals. nih.gov However, above 38°C, it can transform into an isomeric green modification. nih.gov Further heating to 51°C results in the loss of one water molecule, forming the trihydrate. nih.gov This demonstrates the critical role of temperature in controlling the hydration state.

The presence of other ions in the solution can also influence the final product. For example, in the presence of chloride ions, ligand exchange can occur, leading to the formation of different complex ions and potentially affecting the crystallization process. libretexts.org

Inert Atmosphere Handling and Storage Methodologies for Oxygen-Sensitive Chromium (II) Systems

The divalent chromium ion (Cr²⁺) is highly susceptible to oxidation, making the exclusion of atmospheric oxygen a critical factor in its successful synthesis and storage. researchgate.netepa.gov In the presence of air, particularly in aqueous solutions, chromium (II) compounds are rapidly oxidized to chromium (III) species, indicated by a color change from bright blue to green. youtube.com Therefore, all manipulations involving this compound must be performed under an inert atmosphere.

Standard laboratory techniques for handling air-sensitive reagents are essential. These include the use of either a glovebox or a Schlenk line apparatus. These systems provide a controlled environment of an inert gas, such as high-purity nitrogen or argon, to work in. Carbon dioxide has also been used to create an inert atmosphere for the preparation of chromium (II) chloride solutions. chemicalbook.com

Key methodologies include:

Degassing of Solvents: All solvents, particularly water and hydrochloric acid used in synthesis and purification, must be thoroughly degassed prior to use. This is typically achieved by bubbling a stream of inert gas through the liquid for an extended period or by several freeze-pump-thaw cycles.

Inert Gas Purging: All glassware, such as reaction flasks and filtration apparatus, must be dried in an oven or flame-dried under vacuum and subsequently purged with an inert gas before introducing any reagents. researchgate.net

Cannula Transfer: Solutions of chromium (II) chloride are transferred between vessels using stainless steel cannulas or Teflon tubing under a positive pressure of inert gas to prevent any ingress of air.

Storage: For long-term storage, solid this compound should be kept in a tightly sealed container within a desiccator placed inside a glovebox or other inert atmosphere environment. The compound is stable in dry air but oxidizes rapidly in the presence of moisture. researchgate.netthieme-connect.com

The table below summarizes the essential conditions for handling chromium (II) systems.

ParameterRequirementRationale
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation of Cr(II) to Cr(III). researchgate.net
Glassware Oven or Flame-DriedRemoves adsorbed water which can facilitate oxidation. researchgate.net
Solvents DegassedRemoves dissolved oxygen.
Transfers Schlenk line or GloveboxMaintains an oxygen-free environment during manipulation. researchgate.net
Storage Anhydrous, Inert AtmosphereEnsures long-term stability by preventing oxidation. nih.gov

Advanced Purification Techniques for High-Purity this compound Samples

The primary impurity in synthetic samples of this compound is typically the corresponding chromium (III) species, arising from incomplete reduction of the starting material or oxidation during workup. The goal of purification is to maximize the content of the desired Cr(II) compound while eliminating Cr(III) and any residual reducing agents or byproducts.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The solubility profile of this compound is a key factor in its purification. It is readily soluble in water, forming characteristic bright blue solutions, but shows very limited solubility in concentrated hydrochloric acid. chemicalbook.com

A common recrystallization strategy involves:

Dissolving the crude this compound in a minimum amount of degassed, deionized water at room temperature under an inert atmosphere.

The resulting blue solution is filtered under inert conditions to remove any insoluble impurities.

The slow addition of degassed, concentrated hydrochloric acid to the filtrate causes the precipitation of pure, bright blue crystals of this compound, which can then be isolated by filtration, washed with a small amount of an oxygen-free solvent like diethyl ether, and dried under vacuum.

Solvent extraction is less commonly detailed for the direct purification of the final solid product but is a crucial technique for purifying the chromium (III) starting materials. For instance, extractants like Cyanex 301 in toluene (B28343) have been used to selectively remove metallic impurities such as Fe(III), Co(II), and Ni(II) from acidic solutions of chromium (III) before the reduction step is carried out. nih.gov

The removal of chromium (III) impurities is the most significant challenge in preparing high-purity chromium (II) chloride. Since Cr(III) is the thermodynamically favored oxidation state, its formation is a constant issue.

The most effective method for minimizing Cr(III) content is the stringent application of the inert atmosphere techniques described in section 2.3 throughout the synthesis and purification process. However, when Cr(III) is present in the final product, several strategies can be employed for its removal.

In-situ Reduction: If the impurity is unreacted chromium (III) chloride, the synthetic procedure itself can be extended. The addition of a reducing agent, such as amalgamated zinc, to an acidic solution of the crude product can convert the remaining green or grey Cr(III) ions into the desired blue Cr(II) ions. chemicalbook.comyoutube.com The completion of the reaction is indicated by the solution turning uniformly light blue. chemicalbook.comyoutube.com

Precipitation/Separation: The differing solubilities of Cr(II) and Cr(III) salts can be exploited. The recrystallization method described previously, which relies on the low solubility of CrCl₂·4H₂O in concentrated HCl, is an effective way to separate it from more soluble Cr(III) complexes that may remain in the acidic solution. In other contexts, Cr(III) can be removed from solutions by precipitation as chromium (III) hydroxide (B78521) (Cr(OH)₃) through careful adjustment of the pH to around 9.0, although this would require subsequent re-acidification and isolation of the Cr(II) species from the solution. nih.gov

The following table outlines purification strategies targeting Cr(III) removal.

MethodPrincipleProcedure
Recrystallization Low solubility of CrCl₂·4H₂O in concentrated HCl. Dissolve crude product in water, filter, and precipitate with concentrated HCl.
Chemical Reduction Conversion of Cr(III) to Cr(II). youtube.comTreat an acidic solution of the crude product with a reducing agent like amalgamated zinc. chemicalbook.com
Selective Precipitation Different pH-dependent solubilities of hydroxides.Adjusting pH to precipitate Cr(OH)₃, leaving Cr(II) in solution (complex and requires careful control). nih.gov

Advanced Spectroscopic Characterization of Chromium Ii Chloride Tetrahydrate

Vibrational Spectroscopy Investigations: Infrared and Raman Spectroscopic Analyses

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of coordination compounds like Chromium (II) Chloride Tetrahydrate. The analysis of vibrational spectra provides detailed insights into the coordination environment of the metal ion, the nature of metal-ligand bonds, and the intricate network of non-covalent interactions within the crystal lattice.

The vibrational spectrum of this compound, which has the structure trans-[CrCl₂(H₂O)₄], is complex due to the presence of four coordinated water molecules. researchgate.net The fundamental vibrations of a water molecule include symmetric stretching, asymmetric stretching, and bending (scissoring) modes. researchgate.netncssm.edu When water molecules coordinate to a metal ion, their vibrational frequencies are altered compared to free water, and additional modes, known as librational modes (rocking, wagging, and twisting), become apparent in the lower frequency region of the spectrum. researchgate.net

The stretching vibrations of the O-H bonds in the coordinated water molecules typically appear as a complex, broad band in the high-frequency region of the IR and Raman spectra, generally between 2950 and 3530 cm⁻¹. researchgate.net This broadening is a result of the superposition of multiple stretching bands from the structurally distinct water molecules and extensive hydrogen bonding. The H-O-H bending mode is observed as a distinct band around 1594 cm⁻¹. researchgate.net Librational modes, which are hindered rotational motions of the coordinated water molecules, are found at lower frequencies, typically in the 530 to 930 cm⁻¹ range. researchgate.net The positions of these bands are sensitive to the strength of the coordination bond and the hydrogen bonding environment.

Table 1: Assignment of Water Molecule Vibrational Modes in trans-[CrCl₂(H₂O)₄]
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretching (ν)3530 - 2950Symmetric and asymmetric stretching of O-H bonds in coordinated water molecules. Appears as a broad, complex band.
H-O-H Bending (δ)~1594Scissoring motion of the H-O-H angle.
Water Librations (ρ)930 - 530Rocking, wagging, and twisting motions of coordinated water molecules.

The far-infrared and Raman spectra provide direct information about the vibrations of the coordination polyhedron, specifically the Cr-Cl and Cr-O bonds. The structure of the complex cation is trans-[CrCl₂(H₂O)₄]⁺, which has an approximately D₄h symmetry. researchgate.net This geometry involves four Cr-O bonds in a plane and two axial Cr-Cl bonds. wikipedia.org

The Cr-O stretching vibrations (ν(Cr-O)) are typically observed in the range of 380-470 cm⁻¹. researchgate.net For instance, a sharp and strong Raman band at 463 cm⁻¹ can be confidently assigned to a Cr-O stretching mode. researchgate.net The presence of multiple bands in this region suggests that the Cr-O modes are not pure and may be coupled with other vibrations. researchgate.net

The Cr-Cl stretching frequencies (ν(Cr-Cl)) are found at lower wavenumbers, consistent with the weaker nature of the Cr-Cl bond compared to the Cr-O bond and the higher mass of chlorine. In related chlorochromates(II) with six-coordinate chromium, Cr-Cl stretching vibrations are assigned to absorption bands near 300 cm⁻¹. rsc.org For the trans-[CrCl₂(H₂O)₄]⁺ cation, a very sharp and intense band observed in the Raman spectrum at 275 cm⁻¹ is assigned to the symmetric Cr-Cl stretching mode. researchgate.net The energy of these stretching modes is directly related to the force constant of the bond, providing insight into the bond strength and character.

Table 2: Skeletal Vibrational Frequencies for trans-[CrCl₂(H₂O)₄]⁺
Vibrational ModeFrequency (cm⁻¹)Spectroscopic Technique
Cr-O Stretching (ν)463Raman
Cr-O Stretching (ν)~380Infrared
Cr-Cl Stretching (ν)275Raman
O-Cr-O Bending (δ)324Infrared

Hydrogen bonding plays a critical role in the structure and stability of hydrated salts. In this compound, an extensive network of hydrogen bonds exists, involving the coordinated water molecules, the chloride counter-ion, and, in similar dihydrate structures, the lattice water molecules. researchgate.netresearchgate.net These interactions are primarily of the O-H···Cl type. Metal-bound chlorine atoms are generally good hydrogen-bond acceptors. rsc.org

The presence and strength of hydrogen bonds are inferred from the vibrational spectra. Strong hydrogen bonding causes a significant red-shift (shift to lower frequency) and broadening of the O-H stretching bands. researchgate.net The wide range of O-H stretching frequencies (2950-3530 cm⁻¹) observed for this compound is a direct consequence of the variety of hydrogen bond strengths within the crystal structure. researchgate.netresearchgate.net The analysis of these bands, often aided by isotopic substitution (deuteration), allows for the characterization of the different hydrogen bond environments. The strength of these interactions influences not only the O-H stretching frequencies but also the librational modes of the water molecules. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis-NIR) and Ligand Field Theory Applications

Electronic absorption spectroscopy in the ultraviolet (UV), visible, and near-infrared (NIR) regions is a fundamental technique for studying the electronic structure of transition metal complexes. libretexts.org The absorption of light promotes electrons from lower to higher energy d-orbitals, and the energies of these transitions are directly related to the ligand environment around the metal ion, as described by Ligand Field Theory (LFT). wikipedia.org

The Chromium(II) ion has a d⁴ electronic configuration. In an octahedral ligand field, the five degenerate d-orbitals of the free ion are split into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). libretexts.org The energy separation between these sets of orbitals is denoted as Δo or 10Dq. uci.edu Electronic transitions between these orbitals, known as d-d transitions, are responsible for the color of transition metal complexes. psiberg.com

For a high-spin d⁴ ion like Cr(II) in a distorted octahedral environment, a single spin-allowed d-d transition is expected, corresponding to the excitation of an electron from the t₂g set to the e_g set (⁵E_g → ⁵T₂g). The structure of trans-[CrCl₂(H₂O)₄] is known to be distorted from a perfect octahedron due to the Jahn-Teller effect, which lifts the degeneracy of the electronic states. wikipedia.org This distortion, along with the mixed ligand environment (Cl⁻ and H₂O), leads to a lower symmetry (approximated as D₄h) and further splitting of the d-orbital energy levels. researchgate.net

Table 3: Representative d-d Electronic Transitions for a High-Spin d⁴ Octahedral Complex
TransitionDescriptionRelation to Ligand Field Parameters
⁵E_g → ⁵T₂gSpin-allowed transition from the ground state to the excited state.The energy of this transition corresponds directly to the ligand field splitting parameter, Δo (or 10Dq).

The Cr(II) ion (d⁴) can exist in either a high-spin or a low-spin state, depending on the magnitude of the ligand field splitting (Δo) relative to the spin-pairing energy (P). libretexts.org Water and chloride ions are considered weak- to intermediate-field ligands, resulting in a relatively small Δo. libretexts.org Consequently, Δo is less than the energy required to pair the electrons, and the complex adopts a high-spin configuration with four unpaired electrons. amazonaws.com

The electronic spectrum is a direct reflection of this distorted geometry. The splitting of the d-orbitals in the lower D₄h symmetry results in the broadening and often the appearance of shoulders on the main absorption band, as the e_g and t₂g sets of orbitals are themselves split. researchgate.net Therefore, the detailed analysis of the UV-Vis-NIR spectrum provides experimental evidence that corroborates the high-spin electronic state and the Jahn-Teller distorted octahedral coordination geometry of the Chromium (II) ion in this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It provides profound insight into the electronic structure, spin state, and local environment of paramagnetic centers, such as the Chromium(II) ion in the title compound.

The Chromium(II) ion possesses a 3d⁴ electron configuration. In the quasi-octahedral coordination environment of this compound, provided by four water molecules and two chloride ions, the d-orbitals split into t₂g and e₉ sets. Due to the asymmetrical filling of these orbitals—specifically the (t₂g)³(e₉)¹ configuration—the complex is subject to a strong Jahn-Teller distortion. dalalinstitute.combpchalihacollege.org.in This distortion, typically a tetragonal elongation, removes the orbital degeneracy of the ⁵E₉ ground state, leading to a high-spin configuration with a total electron spin quantum number S=2. dalalinstitute.com

EPR spectroscopy directly probes the transitions between the magnetic sublevels (Mₛ = -2, -1, 0, +1, +2) of this S=2 spin quintet. The precise g-values obtained from the spectrum are sensitive to the distribution of the unpaired electron density and the extent of spin-orbit coupling, confirming the high-spin d⁴ electronic structure. For a d⁴ ion in a tetragonally distorted environment, the g-tensor is expected to be anisotropic, reflecting the lower symmetry of the metal center.

The Jahn-Teller distortion that lowers the symmetry from ideal octahedral (Oₕ) to tetragonal (D₄ₕ) or lower induces a significant zero-field splitting (ZFS) of the S=2 spin state. dalalinstitute.comlibretexts.org This phenomenon lifts the degeneracy of the Mₛ levels even in the absence of an external magnetic field. The ZFS is primarily described by two parameters: the axial parameter, D, and the rhombic parameter, E. The D parameter quantifies the splitting between the Mₛ = ±2, Mₛ = ±1, and Mₛ = 0 sublevels, while E describes the splitting of the Mₛ = ±2 and Mₛ = ±1 levels, arising from any asymmetry in the equatorial plane.

For high-spin Cr(II) complexes, the magnitude of D can be substantial, often exceeding the energy of the microwaves used in standard X-band (≈ 0.3 cm⁻¹) EPR spectrometers. acs.org This can render the complex "EPR-silent" under such conditions, necessitating the use of high-frequency/high-field EPR (HF-EPR) to directly measure the transitions and accurately determine the ZFS parameters. rsc.org The sign of D indicates the nature of the magnetic anisotropy; a negative D value signifies an easy-axis anisotropy, where the spin moments preferentially align along the principal axis.

The table below presents representative ZFS and g-tensor parameters determined for a high-spin S=2 Cr(II) complex, illustrating the typical magnitudes observed in such systems. nih.gov

ParameterValueDescription
Spin State (S)2High-spin configuration for a d⁴ ion.
D (cm⁻¹)-1.534Axial zero-field splitting parameter.
E (cm⁻¹)0.008Rhombic zero-field splitting parameter.
gₓ1.995g-factor component along the x-axis.
gᵧ1.993g-factor component along the y-axis.
gₑ1.985g-factor component along the z-axis.

This data is for a representative Cr(II) complex and serves to illustrate the typical scale of these parameters. nih.gov

Performing EPR measurements over a range of temperatures provides critical information on the magnetic interactions between neighboring Cr(II) centers in the crystal lattice and on spin relaxation dynamics. For a magnetically dilute system of non-interacting paramagnetic ions, the integrated intensity of the EPR signal is expected to follow the Curie Law, where the intensity is inversely proportional to the temperature (I ∝ 1/T). mdpi.com

Deviations from this behavior can indicate the presence of magnetic exchange interactions. This is often correlated with magnetic susceptibility measurements, where a plot of χT versus T is analyzed. A decrease in χT upon cooling suggests antiferromagnetic coupling between adjacent Cr(II) ions, while an increase indicates ferromagnetic coupling. nih.gov Furthermore, the linewidth of the EPR signal is often temperature-dependent. At higher temperatures, line broadening can occur due to faster spin-lattice relaxation processes. As the temperature is lowered, these processes slow down, typically resulting in narrower lines.

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Investigations

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the oxidation state and local coordination environment of the absorbing atom. The technique is divided into two regimes: XANES, which is sensitive to the oxidation state and coordination geometry, and EXAFS, which yields precise information about bond distances and coordination numbers.

The X-ray Absorption Near Edge Structure (XANES) region of the Cr K-edge spectrum is particularly effective for determining the oxidation state of chromium. The energy of the absorption edge itself shifts to higher values as the oxidation state of the metal increases. More diagnostically, a weak pre-edge feature, corresponding to the formally forbidden 1s → 3d electronic transition, is observed. The intensity and position of this pre-edge peak are highly sensitive to the oxidation state and the symmetry of the Cr site. For this compound, the XANES spectrum would be used to unequivocally verify the +2 oxidation state of the chromium centers. This is accomplished by comparing the pre-edge peak position and intensity to those of well-characterized Cr(II), Cr(III), and other chromium standards, allowing for a precise and quantitative assessment of the bulk sample's oxidation state.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains oscillations that arise from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure around the central chromium atom.

In this compound, the central Cr(II) ion is coordinated by four oxygen atoms from water molecules and two chlorine atoms. Due to the Jahn-Teller effect, these bonds are not of equal length. EXAFS analysis can resolve the different backscattering contributions from the oxygen and chlorine atoms in the first coordination shell. A Fourier transform of the EXAFS data provides a pseudo-radial distribution function, showing distinct peaks corresponding to the different Cr-ligand bond distances. By fitting this data, one can precisely determine the coordination number (CN) and the average interatomic distance (R) for each type of neighboring atom. Theoretical simulations of the hydrated Cr(II) ion, [Cr(H₂O)₆]²⁺, show that the Jahn-Teller distortion leads to a wide range of Cr-O bond lengths. researchgate.net EXAFS provides an experimental means to quantify this structural distortion in the solid state.

The table below summarizes the structural parameters for the first coordination shell of Cr(II) in this compound as would be determined by EXAFS.

Scattering PathCoordination Number (CN)Bond Distance (R) / ÅDescription
Cr—O41.9 - 2.8 researchgate.netEquatorial oxygen atoms from H₂O ligands. The range reflects the expected Jahn-Teller distortion.
Cr—Cl2Determined by EXAFSAxial chlorine atoms from Cl⁻ ligands.

The Cr—O bond distance is based on a theoretical simulation of aqueous Cr(II) and illustrates the expected structural distortion. researchgate.net EXAFS provides the experimental measurement of these values.

Magnetic Susceptibility Measurements for Bulk Magnetic Properties

Magnetic susceptibility measurements are a critical tool for understanding the bulk magnetic properties of a material, providing insight into the behavior of electron spins and their interactions within the crystal lattice. For this compound, these measurements reveal the paramagnetic nature of the Cr²⁺ ion and can elucidate the presence of cooperative magnetic phenomena at low temperatures.

Temperature Dependence of Magnetic Susceptibility and Spin-Only Contributions

The magnetic properties of this compound are primarily dictated by the electronic configuration of the chromium(II) ion. The Cr²⁺ cation has an [Ar]3d⁴ electronic configuration. In a high-spin octahedral or distorted octahedral environment, as is common for this compound, these four d-electrons occupy the orbitals to maximize spin multiplicity, resulting in four unpaired electrons.

The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. For the Cr²⁺ ion with n=4, the calculated value is:

μ_so = √4(4+2) = √24 ≈ 4.90 Bohr Magnetons (B.M.) researchgate.net

Experimentally observed magnetic moments for high-spin Cr(II) complexes typically fall in the range of 4.7 to 4.9 B.M., which is in close agreement with the calculated spin-only value. This indicates that the orbital contribution to the magnetic moment is largely quenched by the ligand field.

Table 1: Theoretical and Experimental Magnetic Moment for Cr(II) in this compound This table is interactive. Click on the headers to sort.

Parameter Theoretical Value Typical Experimental Range
Number of Unpaired Electrons (n) 4 N/A

Investigation of Ferromagnetic or Antiferromagnetic Interactions in Solid State

In the solid state, individual magnetic centers (the Cr²⁺ ions) are not perfectly isolated and can interact with each other through various mechanisms. These interactions can be either ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting anti-parallel alignment of spins). Such cooperative effects become particularly significant at low temperatures.

The nature of these interactions is typically investigated by measuring the magnetic susceptibility as a function of temperature and analyzing the data using the Curie-Weiss law:

χ = C / (T - θ)

Here, 'C' is the Curie constant, 'T' is the absolute temperature, and 'θ' is the Weiss constant. The sign of the Weiss constant provides a first indication of the nature of the magnetic interactions:

A positive θ (θ > 0) suggests the presence of ferromagnetic interactions.

A negative θ (θ < 0) indicates antiferromagnetic interactions.

Crystallographic Analysis and Solid State Structural Elucidation of Chromium Ii Chloride Tetrahydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic-level structure of crystalline materials. Early crystallographic studies provided the foundational understanding of the structure of chromium (II) chloride tetrahydrate.

Pioneering X-ray crystallography work established that this compound crystallizes in the monoclinic system. wikipedia.org The space group was identified as P2₁/c, a common space group for molecular compounds. wikipedia.org This space group indicates a centrosymmetric crystal structure.

Interactive Table 1: Unit Cell Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
aValue not available in search results
bValue not available in search results
cValue not available in search results
βValue not available in search results
Z (formula units per cell)Value not available in search results

The single-crystal X-ray diffraction analysis reveals that the chromium (II) ion is at the center of a distorted octahedral coordination environment. wikipedia.org The coordination sphere consists of four water molecules and two chloride ions. The four water molecules occupy the equatorial positions, forming a square planar arrangement around the chromium center, while the two chloride ions are located in the axial positions, resulting in a trans configuration. wikipedia.org

Interactive Table 2: Selected Bond Distances in trans-[CrCl₂(H₂O)₄]

BondAverage Length (Å)Description
Cr-O2.078Equatorial water ligands wikipedia.org
Cr-Cl2.758Axial chloride ligands wikipedia.org

Slight variations in the Cr-O bond lengths (e.g., two at 2.074 Å and two at 2.081 Å) have also been reported, further highlighting the Jahn-Teller distortion. wikipedia.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment in Research Samples

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for routine analysis of bulk, polycrystalline samples. researchgate.net In research involving this compound, PXRD is primarily used for phase identification and purity assessment.

A theoretical PXRD pattern can be calculated from the known single-crystal structure data (unit cell parameters and atomic positions). An experimentally measured PXRD pattern of a synthesized batch can then be compared to this theoretical pattern. A match confirms the correct crystalline phase has been formed, while the presence of additional peaks would indicate impurities or the existence of other crystalline phases, such as different hydrates or oxidation products like chromium(III) compounds. isuct.ru This comparative method is crucial for quality control in synthesis.

Neutron Diffraction Studies for Precise Hydrogen Atom Localization and Magnetic Structure Determination

Neutron diffraction offers unique advantages over X-ray diffraction for certain structural problems. Because neutrons scatter off atomic nuclei rather than electron clouds, they are particularly effective at locating light atoms, such as hydrogen, in the presence of heavier atoms like chromium. nih.gov While X-ray diffraction can infer the positions of the oxygen atoms in the water ligands, neutron diffraction can precisely determine the positions of the hydrogen atoms, providing a more complete and accurate picture of the hydrogen bonding network, including bond lengths and angles. nih.govnih.gov

Furthermore, the chromium (II) ion is paramagnetic due to its d⁴ electron configuration. Neutron diffraction is a powerful technique for determining the magnetic structure of materials. aps.orgresearchgate.net At low temperatures, the magnetic moments of the Cr(II) ions can order themselves in a regular, repeating pattern (an antiferromagnetic structure). researchgate.netaps.org Neutron diffraction experiments can detect this magnetic ordering and determine the specific arrangement of the atomic magnetic moments, information that is inaccessible by X-ray diffraction. nih.govarxiv.org

Reactivity, Reaction Mechanisms, and Coordination Chemistry of Chromium Ii Chloride Tetrahydrate

Redox Chemistry of Chromium (II)/Chromium (III) Couples

The redox chemistry of the chromium(II)/chromium(III) couple is a cornerstone of its reactivity. The standard reduction potential for the reaction Cr³⁺ + e⁻ ⇌ Cr²⁺ is -0.41 V. wikipedia.org This negative potential indicates that chromium(II) is a strong reducing agent, readily donating an electron to become the more stable chromium(III) ion. This inherent electronic instability drives much of the characteristic reactivity of chromium(II) chloride.

The oxidation of chromium(II) to chromium(III) is a facile process that can be initiated by a wide range of oxidizing agents, including atmospheric oxygen. In aqueous solutions, solutions of Cr(II) are bright blue, but they rapidly turn green upon exposure to air due to oxidation to Cr(III) complexes. melscience.com

Mechanistic studies in acidic media have shown that the oxidation process can be complex, often involving the formation of an intermediate complex between the Cr(II) species and the oxidizing agent. The kinetics of these reactions are frequently observed to be first-order with respect to both the Cr(II) complex and the oxidant. For instance, the oxidation of a Cr(II) metal complex by potassium permanganate (B83412) in an acidic medium follows first-order kinetics. The rate of this reaction is also influenced by temperature, with an increase in temperature leading to a higher rate constant.

Water itself can act as an oxidizing agent under certain conditions, particularly in the presence of ligands that can stabilize the resulting Cr(III) state. In one study, the reaction of chromium(II) chloride with lithium phenoxide in the presence of water led to the oxidation of Cr(II) to Cr(III) and the formation of polynuclear chromium(III) aryloxide complexes. The use of deuterated water confirmed the mechanism, as the detection of H₂, HD, and D₂ gas indicated that water was the source of the oxidation. unifr.ch

The potent reductive power of chromium(II) chloride is widely exploited in chemical synthesis. It is a versatile reagent capable of reducing a variety of functional groups and forming carbon-carbon bonds. wikipedia.orgresearchgate.net

Inorganic Transformations: Chromium(II) salts can reduce other metal ions and non-metals. For example, they can be used to prepare other chromium complexes in lower oxidation states or to reduce alkyl halides and nitroaromatics. wikipedia.org The reduction of chromium(III) chloride with reducing agents like zinc is a common laboratory method to produce chromium(II) chloride in situ for subsequent reactions. wikipedia.org 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂ wikipedia.org 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂ wikipedia.org

Organic Transformations: In organic chemistry, chromium(II) chloride is a key reagent in several important reactions. Organochromium reagents, prepared from the oxidative insertion of CrCl₂ into organic halides, are highly selective nucleophiles. researchgate.net

Nozaki-Hiyama-Kishi (NHK) Reaction: This is a well-known coupling reaction where chromium(II) chloride mediates the reaction between an aldehyde and an allyl or vinyl halide to form an alcohol. This reaction is valued for its high chemoselectivity and tolerance of various functional groups. wikipedia.orgresearchgate.net

Takai Olefination: This reaction utilizes chromium(II) chloride to transform aldehydes into vinyl iodides using iodoform (B1672029). wikipedia.org

Reduction of Alkyl Halides: CrCl₂ can effectively reduce alkyl halides, a transformation that is useful in various synthetic pathways. wikipedia.org

The versatility of CrCl₂ stems from its moderate electronegativity and its ability to react with a wide range of substrates. wikipedia.org

Reductive Applications of Chromium(II) Chloride
Reaction Name/TypeSubstrateProductKey Feature
Nozaki-Hiyama-Kishi ReactionAldehyde, Allyl/Vinyl HalideAlcoholHigh chemoselectivity, C-C bond formation wikipedia.orgresearchgate.net
Takai OlefinationAldehyde, IodoformVinyl IodideForms vinyl halides from aldehydes wikipedia.org
ReductionAlkyl HalidesAlkanesGeneral reduction of C-X bond wikipedia.org
ReductionNitroaromaticsAnilinesSelective reduction of nitro group wikipedia.org

Ligand Exchange Kinetics and Thermodynamics of Water and Chloride Ligands

In aqueous solution, chromium(II) chloride dissolves to form the tetrahydrate complex, Cr(H₂O)₄Cl₂. wikipedia.org The lability and substitution of the water and chloride ligands in this complex are central to its coordination chemistry.

Transition metal aqua ions exhibit a vast range of rates for the exchange of their coordinated water molecules with bulk solvent water. Chromium(II) complexes are classified as kinetically labile, meaning they undergo ligand substitution reactions very rapidly. libretexts.org This is in stark contrast to chromium(III) complexes, which are famously inert. libretexts.org

The rapid ligand exchange rate for Cr(II) is a direct consequence of its d⁴ electronic configuration. In an octahedral field, the high-spin Cr(II) ion has one electron in the antibonding e.g. orbitals (t₂g³e.g.¹). libretexts.org The presence of this e.g. electron lowers the activation energy required to distort the complex from its octahedral geometry to form a five- or seven-coordinate intermediate, thereby facilitating ligand substitution. libretexts.org In contrast, the d³ configuration of Cr(III) results in a high crystal field stabilization energy (CFSE) for the octahedral geometry, leading to a high activation energy for substitution and thus kinetic inertness. libretexts.org

The water exchange rate constant (k) for [Cr(H₂O)₆]²⁺ is on the order of 10⁸ s⁻¹, highlighting its extreme lability. libretexts.org While the specific complex is Cr(H₂O)₄Cl₂, the underlying electronic principles governing the lability of the Cr-O bonds remain the same. The mechanism for such rapid exchanges in aqua ions is generally considered to be dissociative or interchange in nature, where the rate-determining step involves the breaking of the metal-water bond. libretexts.orgualberta.ca

Comparison of Water Exchange Rate Constants (k) for Aqua Ions
Metal Iond-electron configurationlog k (s⁻¹)Lability
Cr²⁺d⁴8Labile libretexts.org
Cr³⁺-6Inert libretexts.org
Cu²⁺d⁹8Labile libretexts.org
V²⁺-2Inert libretexts.org

The high lability of the ligands in chromium(II) chloride tetrahydrate makes it an excellent precursor for the synthesis of other chromium(II) coordination compounds. wikipedia.org The water and/or chloride ligands can be readily displaced by a variety of other donor ligands.

For example, in the presence of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid), the equilibrium can be shifted to favor the formation of polychloro complexes. chemguide.co.uklibretexts.org Similarly, adding ammonia (B1221849) solution can lead to the replacement of water ligands with ammonia ligands. crunchchemistry.co.uk

The reaction with more complex organic ligands, such as N,N-heterocyclic carbenes or cyclopentadienyl (B1206354) ligands, allows for the synthesis of a range of organometallic chromium(II) complexes with unique structures and reactivity. researchgate.net Oxidative substitution reactions, where ligand exchange is coupled with the oxidation of Cr(II) to Cr(III), can also occur, leading to stable chromium(III) products. For instance, reacting CrCl₂ with lithium phenoxide and water yields polynuclear Cr(III) complexes where the original chloride and water ligands have been substituted by phenoxide and hydroxide (B78521) groups. unifr.ch

Hydrolysis and Polymerization Pathways of Hydrated Chromium (II) Species in Solution

The interaction of hydrated metal ions with water can lead to hydrolysis, where a coordinated water molecule acts as a Brønsted acid, donating a proton to the solvent. This process is highly dependent on the charge density (charge-to-size ratio) of the metal ion.

[M(H₂O)₆]ⁿ⁺ + H₂O ⇌ [M(H₂O)₅(OH)]⁽ⁿ⁻¹⁾⁺ + H₃O⁺

While the hydrolysis of the chromium(III) ion is well-documented, leading to various monomeric, dimeric, and higher polymeric species, the hydrolysis of the chromium(II) ion is less pronounced due to its lower charge density. electronicsandbooks.comlibretexts.orgchemguide.co.uk The 2+ charge of the Cr(II) ion polarizes the O-H bonds of the coordinated water molecules less effectively than the 3+ charge of the Cr(III) ion. chemrevise.org Consequently, aqueous solutions of Cr(II) salts are significantly less acidic than those of Cr(III) salts.

However, under appropriate pH conditions, hydrolysis of hydrated Cr(II) species can occur, leading to the formation of hydroxo-bridged dimers and polymers. These species are generally unstable with respect to oxidation. The initial hydrolysis product would be a monohydroxo species, which could then dimerize. Further deprotonation and condensation can lead to the formation of larger oligomers, though these pathways are often intercepted by rapid oxidation to the more stable Cr(III) state in the presence of an oxidant. The study of Cr(II) polymerization is challenging due to this inherent oxidative instability.

Role as a Precursor in the Synthesis of Other Inorganic and Organometallic Chromium Complexes

Chromium (II) chloride, particularly in its hydrated form, CrCl₂(H₂O)₄, is a versatile and valuable starting material in the laboratory for the synthesis of a wide array of other inorganic and organometallic chromium complexes. wikipedia.org Its utility stems from the reactivity of the chromium(II) ion, a powerful reducing agent, and its ability to participate in ligand substitution and oxidative addition reactions. This allows for the construction of complexes with diverse ligands, coordination numbers, and geometries, tailored for specific applications in synthesis and catalysis.

Formation of Low-Valent Chromium Organometallic Reagents

A significant application of chromium(II) chloride is in the generation of low-valent organochromium reagents, which are highly effective in forming carbon-carbon bonds. researchgate.net These reactions are central to several name reactions in organic synthesis. The general pathway involves the oxidative insertion of the Cr(II) center into a carbon-halide bond of an organic substrate, which formally oxidizes chromium to Cr(III) and creates a new chromium-carbon bond.

Since the pioneering work of Nozaki and Hiyama, it has been established that Cr(II) ions facilitate chemoselective carbon-carbon bond formation. researchgate.net Organochromium(III) reagents are typically prepared through the oxidative insertion of CrCl₂ into substrates like allyl, alkenyl, alkynyl, propargyl, and aryl halides or sulfonates. researchgate.net The moderate electronegativity of chromium and the broad substrate scope make these organochromium reagents exceptionally versatile in synthesis. wikipedia.org

Key examples of reactions involving the formation of these reagents include:

Nozaki-Hiyama-Kishi (NHK) Reaction: This reaction utilizes chromium(II) chloride to couple an aldehyde with an allyl or vinyl halide. It is particularly noted for its high chemoselectivity and its utility in synthesizing complex molecules and medium-sized rings. wikipedia.org

Takai Olefination: This reaction employs chromium(II) chloride to form vinyl iodides from aldehydes using iodoform as the iodine source. wikipedia.org

Takai-Utimoto Esterification: A related process where chromium(II) chloride promotes the stereoselective reaction between aldehydes and ethyl dibromoacetate to yield (E)-α,β-unsaturated esters. organic-chemistry.org

The formation of the organochromium reagent is the critical step, as illustrated by the reaction with an organic halide (R-X):

R-X + 2 CrCl₂ → R-CrCl₂ + CrCl₂X

While often used in stoichiometric amounts, research has demonstrated that these transformations can be achieved with catalytic quantities of chromium(II) chloride, which significantly enhances the efficiency and practicality of the process. researchgate.net

Reaction NameSubstratesReagentProduct Type
Nozaki-Hiyama-KishiAldehyde, Allyl/Vinyl HalideCrCl₂Alcohol with new C-C bond
Takai OlefinationAldehyde, IodoformCrCl₂Vinyl Iodide
Takai-Utimoto EsterificationAldehyde, Ethyl DibromoacetateCrCl₂(E)-α,β-unsaturated ester

Synthesis of Mixed-Ligand Coordination Compounds with Specific Geometries

The starting complex, chromium(II) chloride tetrahydrate, possesses a distorted octahedral geometry. wikipedia.orgwikiwand.com The central chromium atom is coordinated to four water molecules in a square planar arrangement (with Cr-O bond lengths of approximately 2.078 Å) and two chloride ions in a trans configuration (with longer Cr-Cl bonds of about 2.758 Å). wikipedia.orgwikiwand.com This coordination sphere is susceptible to ligand substitution, allowing for the synthesis of a vast range of mixed-ligand complexes.

By carefully selecting ligands and reaction conditions, coordination compounds with specific geometries and properties can be prepared. For instance, chromium(II) chloride serves as a precursor for synthesizing complexes with chelating bis(alkoxide) ligands. nih.govmdpi.com Depending on the crystallization solvent, different structures can be obtained; a mononuclear complex, Cr[OO]Ph(THF)₂, forms in a toluene (B28343)/THF mixture, while a dinuclear complex, Cr₂([OO]Ph)₂, is produced from a CH₂Cl₂/THF mixture. nih.gov

Furthermore, chromium(II) chloride is used to synthesize chromium(III) complexes containing macrocyclic ligands. In a notable example, a chlorohydroxo chromium(III) complex with a cross-bridged tetraazamacrocycle was synthesized directly from the complexation of chromium(II) chloride, followed by oxidation in the presence of air and water. nih.gov The resulting chromium(III) ion is held in a distorted octahedral geometry, dictated by the rigid structure of the macrocyclic ligand. nih.gov

Oxidative substitution reactions of chromium(II) chloride with reagents like lithium phenoxide in the presence of water lead to the formation of new polynuclear chromium(III) aryloxide complexes and coordination polymers. unifr.ch These reactions demonstrate the transformation from a simple Cr(II) precursor to complex, multi-metallic Cr(III) cage compounds. unifr.ch

PrecursorReactant(s)Solvent(s)Product Complex TypeFinal Cr Oxidation State
CrCl₂(H₂O)₄Chelating bis(alkoxide) ligandToluene/THFMononuclear Cr(II) complex+2
CrCl₂(H₂O)₄Chelating bis(alkoxide) ligandCH₂Cl₂/THFDinuclear Cr(II) complex+2
CrCl₂Cross-bridged tetraazamacrocycle, Air, H₂ODMFMononuclear Cr(III) macrocyclic complex+3
CrCl₂Lithium phenoxide, H₂OTHFPolynuclear Cr(III) aryloxide complex+3

Investigation of Catalytic Reaction Mechanisms Initiated by Chromium (II) Chloride Tetrahydrate (Focus on Chemical Pathways)

The catalytic activity of chromium(II) chloride tetrahydrate is rooted in its ability to engage in redox cycles, typically shuttling between the Cr(II) and Cr(III) oxidation states, and sometimes involving Cr(IV). The chemical pathways of these catalytic processes are central to understanding their efficiency and selectivity.

In reactions like the catalytic Nozaki-Hiyama-Kishi coupling, the primary role of Cr(II) is to act as a one-electron reductant. The catalytic cycle can be broadly described by the following key steps:

Oxidative Addition: The cycle begins with the reaction of two equivalents of Cr(II) with an organic halide (R-X). This step involves the oxidative addition of the Cr(II) species into the R-X bond, generating an organochromium(III) species (R-Cr(III)X) and Cr(III)X.

Transmetalation (if a co-catalyst is used): In many catalytic versions, a co-catalyst, such as nickel(II) chloride, is employed. The organochromium(III) species may not be reactive enough on its own. The Ni(II) is first reduced to Ni(0) by Cr(II). This Ni(0) then undergoes oxidative addition with the organic halide to form an organonickel(II) species (R-Ni(II)X). This species then undergoes transmetalation with the Cr(III) complex.

Nucleophilic Addition: The organochromium(III) reagent adds to the carbonyl group of an aldehyde. This forms a new carbon-carbon bond and a chromium(III) alkoxide intermediate.

Hydrolysis: Workup with an acid protonates the alkoxide to yield the final alcohol product and releases the chromium as a Cr(III) species.

Reductant-driven Regeneration: For the cycle to be catalytic, the Cr(III) species must be reduced back to the active Cr(II) state. This is typically accomplished by using a stoichiometric metallic reductant, such as manganese or zinc metal, in the reaction mixture.

Another area where chromium's catalytic pathways are crucial is in ethylene (B1197577) oligomerization and polymerization. wikipedia.org While many industrial catalysts are based on different chromium precursors, the fundamental steps are relevant. A chromium catalyst, often supported, is activated to form a low-valent, coordinatively unsaturated site. The mechanism proceeds via:

Ethylene Coordination: An ethylene molecule coordinates to the active chromium center.

Migratory Insertion: The coordinated ethylene inserts into a chromium-alkyl or chromium-hydride bond, extending the growing polymer chain by two carbon atoms and creating a new vacant coordination site.

Chain Propagation/Termination: This process repeats (propagation) to grow the polymer chain. The chain can be terminated through processes like β-hydride elimination, which releases the α-olefin and regenerates a chromium-hydride species that can restart the cycle.

The specific ligands coordinated to the chromium center throughout these cycles are critical in tuning the catalyst's activity, selectivity (e.g., producing 1-hexene (B165129) vs. polyethylene), and stability. wikipedia.org

Solution Chemistry and Speciation of Chromium Ii Chloride Tetrahydrate in Varied Media

Aqueous Solution Behavior and pH-Dependent Hydrolysis and Complexation Equilibria

When dissolved in water, chromium(II) chloride tetrahydrate forms a characteristic bright blue solution. wikipedia.org This color is attributed to the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. chemguide.co.uk The dissolution process involves the dissociation of the salt and the coordination of water molecules to the chromium(II) ion. While soluble in water, its solubility is notably limited in concentrated hydrochloric acid.

The aqueous chemistry of chromium(II) is significantly influenced by pH. In acidic solutions, the hexaaquachromium(III) ion is the predominant species. chemguide.co.uk As the pH increases, hydrolysis reactions occur, leading to the formation of various hydroxo complexes. At pH values between 4 and 6, hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ are formed. researchgate.net Further increases in pH beyond 6 can lead to the precipitation of chromium(III) hydroxide (B78521), Cr(OH)₃. researchgate.net

Table 1: pH-Dependent Speciation of Chromium(III) in Aqueous Solution

pH RangePredominant Chromium(III) Species
0 - 4[Cr(H₂O)₆]³⁺
4 - 6Cr(OH)²⁺, Cr(OH)₂⁺
> 6Cr(OH)₃ (precipitate)

This table summarizes the general trend of chromium(III) speciation as a function of pH in aqueous media. researchgate.net

Solvation Effects and Speciation in Non-Aqueous and Mixed Solvent Systems

The solvation and speciation of chromium(II) chloride tetrahydrate are markedly different in non-aqueous and mixed solvent systems compared to purely aqueous environments. The nature of the solvent, including its polarity, donor ability, and steric properties, plays a crucial role in determining the coordination sphere of the chromium ion.

In polar solvents like ethanol, the solubility of chromium(II) chloride tetrahydrate is limited. When dissolution does occur, the solvent molecules can compete with or replace the water molecules in the coordination sphere, leading to the formation of mixed-ligand complexes. For instance, in dimethylformamide (DMF), potentiometric titrations have been used to study redox reactions involving chromium(II) chloride, indicating its interaction with this non-aqueous solvent. acs.org

The study of cation solvation in non-aqueous solvent mixtures is a complex field. Theoretical models suggest that cations can bind with both anions and solvent molecules, forming a variety of ionic clusters. aps.org In the context of chromium(II) chloride, this implies that in a mixed solvent system, the speciation would involve a distribution of various solvated and complexed forms of the chromium ion, the composition of which would depend on the relative concentrations and coordinating abilities of the solvent components.

Research into the electrochemical behavior of chromium complexes in different solvents, such as tetrahydrofuran (B95107) (THF), has provided insights into the stability and redox potentials of these species in non-aqueous media. researchgate.net The specific solvent environment can significantly alter the thermodynamic and kinetic parameters of the chromium(II)/(III) redox couple.

Electrochemistry of Chromium (II)/Chromium (III) Redox Couples in Solution

The electrochemistry of the chromium(II)/chromium(III) redox couple is of significant interest, particularly in the context of energy storage systems like redox flow batteries. nasa.govresearchgate.net The standard reduction potential for the Cr³⁺ + e⁻ ⇌ Cr²⁺ reaction is -0.41 V. wikipedia.orgyoutube.com

In aqueous chloride solutions, the electrochemical behavior is influenced by the presence of chloro complexes. During the charging of a redox flow battery, for example, the [Cr(H₂O)₅Cl]²⁺ complex can be reduced to [Cr(H₂O)₅Cl]⁺. nasa.govosti.gov During discharge, the reverse oxidation process occurs. nasa.govosti.gov The kinetics of this redox couple can be influenced by the electrode material and the presence of catalysts. iosrjournals.org

Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of the Cr(II)/Cr(III) couple. dtic.milnih.govresearchgate.net Studies using this technique have been conducted on various electrode surfaces, including mercury and glassy carbon electrodes, to investigate the kinetics of the electron transfer process. dtic.miltandfonline.com The presence of halide ions has been shown to enhance the rate of oxidation of Cr(II) ions at mercury electrodes through a ligand-bridging mechanism. acs.org

The reversibility of the Cr(III)/Cr(II) redox couple is a critical factor for applications like redox flow batteries. iosrjournals.org Research has focused on improving this reversibility through methods such as electroplating carbon felts with metals like bismuth and lead. iosrjournals.org

Table 2: Standard Reduction Potential of the Cr(III)/Cr(II) Couple

Redox ReactionStandard Potential (V)
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41

This value represents the standard electrode potential for the reduction of chromium(III) to chromium(II). wikipedia.orgyoutube.com

Spectrophotometric and Potentiometric Studies of Complex Formation Equilibria

Spectrophotometry and potentiometry are key analytical techniques for investigating the complex formation equilibria of chromium(II) and chromium(III) in solution. libretexts.orgnih.gov These methods allow for the determination of complex formulas and their formation constants.

Visible spectrophotometry is particularly useful for studying chromium complexes due to their characteristic colors. nasa.govosti.gov By monitoring the absorbance at specific wavelengths, the concentrations of different chromium species in equilibrium can be determined using Beer's law. nasa.govosti.gov For instance, the formation of the 1:1 complex between chromium(III) and EDTA has been studied spectrophotometrically by following the absorbance at 552 nm. jacsdirectory.com The method of continuous variations, also known as Job's plot, is a spectrophotometric technique used to determine the stoichiometry of metal-ligand complexes. libretexts.org

Potentiometric titrations are employed to study redox reactions and complexation by measuring the change in electrode potential. acs.orgnih.gov For example, the titration of chromium(VI) with a standard iron(II) solution can be monitored potentiometrically to determine the total chromium content. researchgate.net This technique has also been used to study redox titrations of chromium(II) chloride in non-aqueous solvents like N,N-dimethylformamide. acs.org

Equilibrium constants for both inner-sphere and outer-sphere complexes of chromium(III) and chromium(II) with halide ions have been determined using electrochemical methods. acs.orgacs.org These studies have shown that in halide solutions, outer-sphere complexes of the type Cr(III)X are formed. acs.org

Table 3: Formation Constants of Selected Chromium Complexes

ComplexFormation Constant (log K)Method
[Cr(EDTA)]⁻7.31Spectrophotometry
TEAC-Cr(III)4.08 (log K)Spectrophotometry

This table provides examples of formation constants for chromium(III) complexes determined by spectrophotometric methods. jacsdirectory.comnih.gov

Computational and Theoretical Investigations on Chromium Ii Chloride Tetrahydrate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intrinsic properties of molecules. rsdjournal.org These computational techniques are applied to model the electronic and geometric features of chromium (II) chloride tetrahydrate with a high degree of accuracy.

Electronic Structure Analysis, Molecular Orbitals, and Bonding Characterization

The divalent chromium ion (Cr²⁺) in this compound possesses a d⁴ electron configuration. This electronic arrangement is central to its chemical and physical properties. The coordination of four water molecules and two chloride ions around the chromium center creates a ligand field that splits the d-orbitals in energy. In an ideal octahedral geometry, these orbitals would be divided into a lower-energy t₂g set and a higher-energy eg set.

However, modern computational studies have confirmed that the octahedral coordination environment around the chromium in chromium(II) chloride tetrahydrate undergoes distortion due to the Jahn-Teller effect. wikipedia.org This phenomenon arises from the asymmetric occupation of the d-orbitals in the high-spin d⁴ configuration of Cr²⁺. The distortion typically manifests as an elongation along one axis of the octahedron, leading to a difference in bond lengths between the chromium-oxygen and chromium-chloride interactions. Specifically, the molecular geometry is approximately octahedral, with four shorter Cr-O bonds in a square planar arrangement and two longer, trans-configured Cr-Cl bonds. wikipedia.org

Density Functional Theory (DFT) calculations have been employed to study various chromium-based systems, providing insights into their electronic structures. princeton.eduiaea.orgarxiv.org These calculations help in understanding the nature of the bonding between the chromium ion and the surrounding ligands. The interactions are primarily electrostatic, but with a degree of covalent character.

Geometry Optimization and Prediction of Energetic Landscapes for Different Isomers

Quantum chemical calculations allow for the optimization of molecular geometries to find the most stable arrangements of atoms. For this compound, this involves determining the precise bond lengths and angles of the [Cr(H₂O)₄Cl₂] complex. Experimental data from X-ray crystallography shows that the tetrahydrate form has a monoclinic crystal system with the space group P2₁/c. wikipedia.org The geometry is roughly octahedral, with the four water molecules in a square planar configuration and the two chloride ions in trans positions. wikipedia.org

Computational models can explore the potential energy surface of the system to identify different possible isomers and their relative stabilities. For instance, cis and trans isomers of the [Cr(H₂O)₄Cl₂] complex can be modeled. While the trans isomer is the experimentally observed structure in the solid state, theoretical calculations can predict the energy difference between the cis and trans configurations, providing insight into the likelihood of observing the cis isomer under different conditions.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Cr-O Bond Length~2.078 Å
Cr-Cl Bond Length~2.758 Å
Table 1: Crystallographic and Geometric Data for trans-[Cr(H₂O)₄Cl₂]. wikipedia.org

Computational Prediction of Spectroscopic Parameters (e.g., UV-Vis, EPR, Vibrational)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental spectra for validation of the theoretical model. nih.gov

UV-Vis Spectra: The electronic transitions between the split d-orbitals give rise to absorption bands in the UV-Visible region. Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of these transitions, helping to assign the features observed in the experimental electronic spectra of chromium (II) complexes. acs.orgscispace.com

EPR Spectra: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the high-spin Cr²⁺ ion. Computational methods can predict the g-tensor and hyperfine coupling constants, which are key parameters in an EPR spectrum.

Vibrational Spectra: The vibrational frequencies corresponding to the stretching and bending modes of the molecule can be calculated. These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the complex and the nature of the bonding. For instance, distinct vibrational modes are expected for the Cr-O and Cr-Cl bonds.

Molecular Dynamics Simulations for Solution Phase Behavior and Solid-State Properties

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are often difficult to probe experimentally. acs.orgucsb.edu

Simulations of Water Exchange Dynamics and Solvation Shell Reorganization

In aqueous solution, the chromium (II) ion is hydrated, forming the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. MD simulations can be used to study the dynamics of water molecules in the first and second solvation shells. acs.orgresearchgate.netunige.ch These simulations can reveal the mechanism and timescale of water exchange between the coordination sphere of the chromium ion and the bulk solvent. acs.orgresearchgate.netunige.ch

While much of the detailed simulation work has focused on the more inert chromium(III) ion, the principles can be extended to the more labile chromium(II) system. acs.orgresearchgate.netunige.chresearchgate.net For chromium(III), studies have shown a well-defined second coordination shell and have elucidated the associative mechanism of water exchange. acs.orgresearchgate.netunige.ch Similar simulations for chromium(II) would be expected to show a faster rate of water exchange due to the Jahn-Teller distortion and the weaker electrostatic attraction.

Investigation of Structural Dynamics and Phase Transitions in Hydrates

In the solid state, chromium (II) chloride exists in various hydrated forms. The tetrahydrate, CrCl₂(H₂O)₄, is known to undergo a phase transition to a trihydrate upon heating to 51°C, losing one water molecule. nih.gov MD simulations can be employed to investigate the structural dynamics leading up to and during such phase transitions. researchgate.netacs.orgacs.org By simulating the system at different temperatures, it is possible to observe the changes in the crystal lattice and the motion of the water molecules that drive the transformation. These simulations can provide an atomistic view of the dehydration process and the rearrangement of the crystal structure.

Application of Ligand Field Theory and Crystal Field Theory to Chromium (II) Systems

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes, including those of Chromium(II). CFT treats the ligands as point charges that interact electrostatically with the metal's d-orbitals, causing them to split in energy. acs.orgdoubtnut.com LFT is a more advanced model that incorporates aspects of molecular orbital theory to account for the covalent nature of metal-ligand bonds. doubtnut.com

The Chromium(II) ion (Cr²⁺) possesses a d⁴ electron configuration. In an octahedral ligand field, such as the one approximated in this compound ([Cr(H₂O)₄Cl₂]), the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δo). libretexts.org

For a d⁴ ion, the arrangement of electrons depends on the magnitude of Δo compared to the spin-pairing energy (P). The ligands present in this compound, water (H₂O) and chloride (Cl⁻), are considered weak-field ligands according to the spectrochemical series. libretexts.org This results in a small Δo that is less than the energy required to pair electrons (Δo < P). Consequently, Cr(II) complexes with these ligands are typically high-spin, with electrons occupying the orbitals to maximize the total spin. illinois.edu The resulting electron configuration is t₂g³ eg¹. wikipedia.org

The Crystal Field Stabilization Energy (CFSE) quantifies the net energy decrease resulting from the splitting of the d-orbitals. For a high-spin d⁴ complex in an octahedral field, the CFSE is calculated as: CFSE = (3 × -⅖Δo) + (1 × ⅗Δo) = -⅗Δo = -0.6Δo. libretexts.org

The value of Δo can be estimated for the [Cr(H₂O)₄Cl₂] complex. The experimental Δo for the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is a known reference point. Using this value and empirical f-factors for the ligands, a reasonable approximation for the mixed-ligand complex can be made.

ParameterDescriptionValue
Metal Ion ConfigurationElectron configuration of the Cr(II) ion.d⁴
Spin StateExpected spin state with H₂O and Cl⁻ ligands.High-Spin
Octahedral ConfigurationDistribution of electrons in the split d-orbitals.t₂g³ eg¹
Δo for [Cr(H₂O)₆]²⁺Experimentally determined crystal field splitting energy for the hexa-aqua complex.14,100 cm⁻¹
CFSE (High-Spin d⁴)Crystal Field Stabilization Energy in terms of Δo.-0.6 Δo
Jahn-Teller EffectPredicted geometric distortion due to degenerate ground state.Strongly predicted and observed

Computational Prediction of Reactivity Pathways and Mechanistic Insights

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of transition metal complexes and elucidating complex reaction mechanisms. mdpi.com For systems involving chromium (II) chloride, these methods provide insights into reaction intermediates, transition states, and activation energies that are often transient and difficult to characterize experimentally. acs.orgelsevierpure.com

Chromium(II) compounds are renowned for their potent reducing ability and are widely employed in organic synthesis, most notably in the Nozaki-Hiyama-Kishi (NHK) reaction for forming carbon-carbon bonds. illinois.eduacs.org Computational studies have been applied to understand the mechanistic intricacies of these Cr(II)-mediated transformations. For instance, mechanistic studies have provided evidence for the formation of highly reactive intermediates such as α-chlorocarbenes and vinylidene carbenoids in reactions involving chromium(II) chloride. elsevierpure.com

DFT calculations can model the entire reaction coordinate for a proposed chemical transformation. This allows for the identification of the lowest energy pathway and the characterization of key structures along that path. For example, in reactions involving the addition of olefins to chromium-oxo species (a related chromium system), DFT calculations have been used to compare different potential pathways, such as [2+2] versus [2+3] cycloaddition. nih.gov These calculations can determine the reaction enthalpies and activation barriers associated with each pathway, providing a theoretical basis for the observed product distribution. nih.gov

Furthermore, combined Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations have been used to study the hydration structure of the Cr(II) ion in aqueous solution. nih.gov These simulations provide a dynamic picture of the ion's coordination environment, revealing details about the Jahn-Teller distorted [Cr(H₂O)₆]²⁺ complex and the exchange of water molecules in its second hydration shell, which is crucial for understanding its reactivity in solution. nih.gov

The table below presents representative data from a DFT study on a related chromium-oxo system, illustrating the type of quantitative predictions that computational chemistry can provide for reaction pathways.

Reaction PathwayCalculated ParameterValue (kcal/mol)Interpretation
Ethylene (B1197577) Addition to CrO₂Cl₂ nih.govActivation Barrier ([2+3] addition)15.8Kinetically favored pathway
Activation Barrier ([2+2] addition)27.9Kinetically disfavored pathway
Nozaki-Hiyama-Kishi Reaction acs.orgIntermediate FormationAllylchromium(III) speciesKey intermediate identified by DFT
Reaction ControlKinetically favored formationEnforces delayed radical-polar crossover

These computational approaches not only rationalize experimental observations but also guide the design of new reactions and catalysts by providing a predictive framework for chemical reactivity.

Advanced Analytical Methodologies for Research on Chromium Ii Chloride Tetrahydrate

Chromatographic Techniques for Separation and Analysis of Related Chromium Species

Chromatographic methods are indispensable for the separation and quantification of different chromium oxidation states, particularly Cr(III) and Cr(VI), which often coexist in environmental and industrial samples. The distinct toxicity of these species makes their individual determination crucial. thermofisher.comsmith.edu

Ion chromatography (IC) is a prominent technique for chromium speciation. nih.govmetrohm.com Cation-exchange chromatography can be employed to separate Cr(III) and Cr(VI), where Cr(VI) as the chromate (B82759) anion is not retained by the resin and is collected in the effluent, while Cr(III) is retained and subsequently eluted. acs.org Conversely, anion-exchange chromatography is also widely used. metrohm.com To facilitate the separation of Cr(III) using anion-exchange columns, a chelating agent like EDTA can be used to form a stable anionic complex with Cr(III). metrohm.com High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and inductively coupled plasma mass spectrometry (ICP-MS) provides a powerful tool for both molecular and elemental information from a single injection. mdpi.com This hyphenated technique allows for the monitoring of specific chromium species and their associated biomolecules. mdpi.com

A variety of columns and eluents are utilized depending on the specific application. For instance, a multi-mode column with an eluent containing ammonium (B1175870) sulfate (B86663) and ammonium nitrate (B79036) at a controlled pH can separate Cr(III) and Cr(VI) species within minutes. nih.gov The pH of the mobile phase is a critical parameter to prevent the reduction of Cr(VI) or precipitation of Cr(III) during analysis. nih.gov Post-column derivatization, for example with 1,5-diphenylcarbohydrazide (DPC), is often used to form a colored complex with Cr(VI) for spectrophotometric detection. thermofisher.comsmith.edu

Table 1: Chromatographic Conditions for Chromium Speciation

TechniqueColumnEluent/Mobile PhaseDetectionApplication
Ion Chromatography (IC)Cation-exchange resinHCl solution for elutionFlame Atomic Absorption SpectroscopySeparation and determination of Cr(III) and Cr(VI) in water samples. acs.org
Ion Chromatography (IC)RSpak NN-814 4DP multi-mode90 mM ammonium sulfate and 10 mM ammonium nitrate (pH 3.5)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Simultaneous separation of Cr(III) and Cr(VI) without derivatization. nih.gov
Ion Chromatography (IC)Metrosep Carb 2 anion-exchangeAmmonium nitrate (pH 9)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Determination of Cr(III) and Cr(VI) in water after EDTA chelation. metrohm.com
High-Performance Liquid Chromatography (HPLC)Hamilton PRP-X100 anion exchange-Diode-Array Detection (DAD) and ICP-MSSimultaneous molecular and elemental analysis of chromium species. mdpi.com
Ion Chromatography (IC)Dionex IonPac AS7-Post-column reaction with DPC and visible absorbanceMeasurement of dissolved hexavalent chromium in drinking water. thermofisher.com

Mass Spectrometry Approaches for Speciation and Molecular Characterization in Complex Mixtures

Mass spectrometry (MS) is a powerful tool for the speciation and molecular characterization of chromium compounds, providing detailed information about their elemental composition and structure. When coupled with a separation technique like HPLC or IC, it becomes a formidable method for analyzing complex mixtures.

Inductively coupled plasma mass spectrometry (ICP-MS) is highly sensitive and precise for the determination of chromium species. metrohm.comnih.gov It can detect chromium at very low concentrations, often in the µg/L range. nih.govnih.gov The use of a collision cell in the ICP-MS helps to minimize spectral interferences, enhancing the accuracy of the measurements. mdpi.com For instance, the ⁵³Cr isotope is often monitored for the determination of total chromium. mdpi.com

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing the molecular structure of chromium complexes. nih.govacs.org ESI-MS can be used to identify polymeric and monomeric Cr(III) species in solution. nih.gov High-resolution mass spectrometers, such as Orbitrap, can provide highly accurate mass measurements, aiding in the identification of unknown chromium-containing biomolecules. mdpi.com Fragmentation patterns obtained from collision-induced decay (CID) experiments can reveal details about the structure and bonding within chromium carbene complexes. acs.org

Table 2: Mass Spectrometry Techniques for Chromium Analysis

TechniqueIonization SourceMass AnalyzerKey Findings/Applications
HPLC-ICP-MSInductively Coupled PlasmaQuadrupole/OctopoleSimultaneous speciation of monomeric and polymeric Cr(III) and Cr(VI). nih.gov
ESI-MSElectrospray Ionization-Identification of polymeric and monomeric Cr(III) species in aged solutions. nih.gov
ESI-FTICR-MSElectrospray IonizationFourier Transform Ion Cyclotron ResonanceNondestructive detection of chromium carbene complexes and study of their fragmentation. acs.org
HPLC-DAD/ICP-MSInductively Coupled PlasmaQuadrupoleSimultaneous molecular and elemental information for Cr speciation in biological and environmental samples. mdpi.com
SPE-ICP-MSInductively Coupled Plasma-Speciation of chromium in environmental water samples after solid-phase extraction. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathway Elucidation and Stability Research

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition pathways of chromium (II) chloride tetrahydrate.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. sacredheart.edusacredheart.edu For hydrated salts like this compound, TGA can determine the number of water molecules of hydration and the temperatures at which they are lost. sacredheart.edusacredheart.edu Studies on various hydrated first-row transition metal chlorides show that dehydration often occurs in distinct steps, which can be identified by the TGA and derivative thermogravimetric (DTG) curves. sacredheart.edusacredheart.edutubitak.gov.tr The decomposition of the anhydrous chloride occurs at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwikipedia.org This technique can identify endothermic and exothermic processes such as melting, crystallization, and solid-state transitions. wikipedia.org For chromium compounds, DSC can provide thermodynamic data, including the enthalpy changes (ΔH) associated with decomposition steps. bohrium.comresearchgate.net For example, the melting point of anhydrous CrCl₂ has been reported to be around 824 °C. wikipedia.orgsigmaaldrich.com

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of this compound, from the initial loss of water molecules to the final decomposition of the anhydrous salt.

Table 3: Thermal Analysis Data for Related Compounds

CompoundTechniqueTemperature Range (°C)Observed EventsReference
Hydrated first-row transition metal chloridesTGA20-1000Dehydration and decomposition sacredheart.edusacredheart.edu
K₂Cr₂O₇TGA/DSC25-1600Decomposition to Cr₂O₃ and K₂CrO₄ bohrium.comresearchgate.net
CrO₃TGA/DSC25-1600Thermal decomposition bohrium.comresearchgate.net
FeCl₃·6H₂OTGA/DTA-Dehydration, dehydroxylation, and decomposition doaj.org
Anhydrous CrCl₂--Melting point at 824 °C wikipedia.orgsigmaaldrich.com

Elemental Analysis and Titrimetric Methods for Stoichiometric Verification and Purity Assessment

Elemental analysis and titrimetric methods are fundamental for confirming the stoichiometry and assessing the purity of this compound.

Elemental analysis provides the percentage composition of elements (Cr, Cl, H, O) in the compound, which can be compared with the theoretical values calculated from the chemical formula, CrCl₂·4H₂O.

Titrimetric methods are widely used for the quantitative determination of chromium. nmfrc.org A common method involves the oxidation of Cr(III) to Cr(VI), followed by titration. xylemanalytics.com For instance, Cr(III) can be oxidized to Cr(VI) by boiling with ammonium peroxodisulfate. xylemanalytics.com The resulting Cr(VI) can then be titrated with a standard solution of a reducing agent, such as ferrous ammonium sulfate, using a suitable indicator or by potentiometric endpoint detection. nmfrc.orgxylemanalytics.com Iodometric titration is another approach where an excess of iodide is added to an acidified sample, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution. nmfrc.org Amperometric titration has also been used for the determination of Cr(VI). ysu.am These methods allow for the determination of the total chromium content, and by analyzing for Cr(VI) separately, the Cr(III) content can be calculated by difference. xylemanalytics.comub.ac.id

Table 4: Titrimetric Methods for Chromium Determination

Titration MethodTitrantIndicator/Endpoint DetectionPrincipleApplication
Redox TitrationFerrous ammonium sulfateFerroin indicator or potentiometricCr(VI) is reduced to Cr(III) by Fe(II).Determination of chromic acid in plating solutions. nmfrc.orgdtic.mil
Iodometric TitrationSodium thiosulfateStarch indicatorCr(VI) oxidizes iodide to iodine, which is then titrated.Determination of chromic acid, with potential for copper interference. nmfrc.org
Potentiometric TitrationThiosulfateCombined Pt electrodeIodometric determination of Cr(VI) and Cr(III) in chromium baths. metrohm.com
Amperometric TitrationTetramethylthionin-Reaction between bichromate ions and tetramethylthionin.Determination of Cr(VI) in various samples. ysu.am

Emerging Research Frontiers and Future Directions for Chromium Ii Chloride Tetrahydrate Studies

Development of Novel Synthetic Routes for Enhanced Purity, Scalability, and Environmental Sustainability

The traditional synthesis of chromium(II) chloride often involves the reduction of chromium(III) chloride with agents like zinc or through electrolysis. However, these methods can introduce impurities that affect the compound's reactivity and catalytic efficiency. To address this, researchers are actively developing novel synthetic routes that prioritize purity, scalability, and environmental sustainability.

One promising approach involves the use of alternative reducing agents and solvent systems to minimize byproducts and simplify purification. For instance, the direct combination of elements under specific conditions is being explored as a potential route to high-purity anhydrous metal halides. archive.org Furthermore, the principles of "green chemistry" are being increasingly applied to the synthesis of chromium compounds, aiming to reduce waste, minimize energy consumption, and avoid hazardous materials. researchgate.netscispace.com This includes exploring aqueous-based syntheses and catalytic methods that are more environmentally benign. justdial.com The development of such sustainable methods is crucial for both laboratory-scale research and potential industrial applications. researchgate.net

Table 1: Comparison of Synthetic Approaches for Chromium(II) Chloride

Synthetic MethodAdvantagesDisadvantagesKey Research Focus
Traditional Reduction (e.g., with Zinc) Well-established, relatively simplePotential for zinc contamination, may require extensive purificationOptimizing reaction conditions to minimize impurities
Electrolytic Reduction Can produce high-purity productEnergy-intensive, requires specialized equipmentImproving energy efficiency and scalability
"Green" Synthesis Environmentally friendly, reduced wasteMay have lower yields initially, requires new catalyst developmentExploring novel catalysts and reaction media
Direct Elemental Combination Potential for very high purityCan require high temperatures and pressuresInvestigating reaction kinetics and control

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes

A fascinating and rapidly developing area of research is the use of chromium(II) chloride tetrahydrate as a building block in supramolecular chemistry and self-assembly processes. fluorochem.co.uk The ability of chromium(II) ions to coordinate with various organic linkers opens up possibilities for constructing complex, functional architectures such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net

Researchers have demonstrated that by carefully controlling reaction conditions, it is possible to direct the self-assembly of chromium(II) ions and organic linkers to form specific structures, from discrete molecular squares to extended two-dimensional layered materials. researchgate.netresearchgate.net These materials exhibit interesting properties, including porosity and the potential for applications in gas storage and separation. researchgate.net For example, a 2D-layered Cr(II)-based MOF has been synthesized that, upon controlled oxidation, shows excellent selectivity for hydrogen/nitrogen adsorption. researchgate.net The anion-π interaction, a noncovalent force, is also being explored as a new facet of supramolecular chemistry involving chromium complexes. researchgate.net

Advancement of In Situ Spectroscopic Probes for Real-Time Reaction Monitoring and Intermediate Identification

Understanding the intricate mechanisms of reactions involving the highly reactive chromium(II) ion is a significant challenge. To overcome this, researchers are increasingly employing advanced in situ spectroscopic techniques to monitor reactions in real-time. science.gov Techniques such as UV-Vis spectroscopy allow for the tracking of changes in the oxidation state of chromium, for example, from Cr(II) to Cr(III). This real-time data is invaluable for identifying transient intermediates and understanding reaction kinetics. researchgate.net

Furthermore, probe molecule spectroscopy, using molecules like nitric oxide, is a powerful tool for characterizing the electronic state and coordination environment of chromium sites in catalysts. escholarship.org The development of more sophisticated in situ probes and analytical methods is crucial for unraveling the complex reaction pathways of chromium(II) systems and for designing more efficient and selective catalysts. researchgate.net The identification of reaction intermediates is key to controlling reaction outcomes and avoiding unwanted side products. researchgate.net

Integration of Advanced Computational Models for Predictive Materials Design and Reaction Engineering

In conjunction with experimental studies, advanced computational modeling is becoming an indispensable tool for predicting the properties of materials containing chromium(II) and for engineering new reactions. google.com Density Functional Theory (DFT) calculations, for example, are used to investigate the electronic structure of chromium complexes and to predict their reactivity. researchgate.net

These computational models can help researchers understand the intricate details of chemical bonding and reaction mechanisms at the atomic level. acs.org For instance, ab initio molecular dynamics simulations are being used to study the structure and dynamics of molten salts containing chromium chlorides. acs.org This predictive capability accelerates the discovery of new materials with desired properties and facilitates the design of more efficient catalytic processes. google.com By simulating reaction pathways and transition states, researchers can gain insights that are difficult or impossible to obtain through experiments alone. google.comepfl.ch

Challenges and Opportunities in Enhancing the Stability and Controllability of Chromium (II) Systems for Specialized Research Applications

Despite its utility, the inherent instability of the chromium(II) oxidation state presents significant challenges. wikipedia.org Chromium(II) compounds are readily oxidized to the more stable chromium(III) state in the presence of air, which can complicate their handling and use. wikipedia.org The hygroscopic nature of chromium(II) chloride tetrahydrate also requires careful storage and handling to prevent unwanted reactions with moisture. justdial.com

However, these challenges also present opportunities for innovation. Researchers are actively exploring strategies to enhance the stability of chromium(II) systems, for instance, by using specific ligands that can protect the chromium center from oxidation. The development of more robust and air-stable chromium(II) precursors would greatly expand their applicability in a wider range of synthetic transformations. Furthermore, gaining precise control over the reactivity of chromium(II) is a key goal. This includes developing methods to selectively trigger its reducing power at a desired time and place within a reaction sequence, which would be highly valuable for complex organic syntheses. thno.org The ability to control the catalytic activity of chromium(II) systems is essential for developing specialized research applications. thno.org

Q & A

Basic Research Questions

Q. How is Chromium(II) Chloride Tetrahydrate synthesized in the laboratory, and what are the critical purity controls?

  • Methodological Answer : Chromium(II) Chloride Tetrahydrate (CrCl₂·4H₂O) is synthesized by reducing chromium(III) chloride with zinc or electrolytically in a controlled inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to Cr(III). The reaction is conducted in degassed hydrochloric acid to maintain acidic conditions. Post-synthesis, the product is isolated via vacuum filtration and stored under anhydrous conditions. Purity is verified using X-ray diffraction (XRD) to confirm the tetrahydrate structure and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Fe, Ni) .

Q. What are the key handling precautions for Chromium(II) Chloride Tetrahydrate in laboratory settings?

  • Methodological Answer : Due to its extreme air sensitivity and hygroscopic nature, CrCl₂·4H₂O must be stored in sealed, moisture-free containers under inert gas. Gloveboxes or Schlenk lines are essential for manipulation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spills require immediate neutralization with sodium bicarbonate and disposal as hazardous waste. Safety protocols from SDS guidelines emphasize avoiding contact with strong oxidizers (e.g., KMnO₄) to prevent violent reactions .

Q. How does the solubility profile of Chromium(II) Chloride Tetrahydrate influence its applications?

  • Methodological Answer : CrCl₂·4H₂O is highly soluble in water, forming bright blue solutions that are air-sensitive. Solubility in polar solvents like ethanol is limited (<1 g/100 mL), requiring solvent degassing to minimize oxidation. This solubility enables its use in aqueous-phase synthesis of chromium complexes (e.g., organometallic catalysts) but necessitates rapid experimentation under inert conditions .

Advanced Research Questions

Q. How do hydration states (anhydrous vs. tetrahydrate) affect the redox behavior of Chromium(II) Chloride?

  • Methodological Answer : The tetrahydrate form stabilizes the Cr(II) oxidation state via coordination with water molecules, reducing its reducing power compared to the anhydrous form. Anhydrous CrCl₂ reacts violently with oxygen, while the tetrahydrate’s slower oxidation allows controlled applications in redox catalysis. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study dehydration kinetics and stability thresholds .

Q. What experimental strategies mitigate oxidation during catalytic applications of Chromium(II) Chloride?

  • Methodological Answer : In catalytic systems (e.g., reductive dehalogenation of aryl halides), strict anaerobic conditions are maintained using gloveboxes and Schlenk techniques. Catalytic efficiency is enhanced by adding stabilizing ligands (e.g., bipyridine) to the reaction medium. Real-time monitoring via UV-Vis spectroscopy tracks Cr(II)→Cr(III) oxidation, with reaction quenching using dry ice/acetone baths to preserve intermediates .

Q. How can discrepancies in reported catalytic efficiencies of CrCl₂·4H₂O be resolved?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual Zn from synthesis) or varying hydration states. Researchers should standardize synthesis protocols and characterize materials using XRD and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Comparative studies under identical conditions (solvent, temperature, inertness) are critical for reproducibility .

Key Methodological Considerations

  • Synthesis : Use of degassed HCl and inert gas purging to prevent Cr(II)→Cr(III) oxidation.
  • Characterization : XRD for structural validation; ICP-MS for impurity analysis.
  • Applications : Ligand design to enhance stability in catalytic cycles; anaerobic reaction setups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.